molecular formula C6H6O B1355226 1,3,5-Trideuterio-2-deuteriooxybenzene CAS No. 80441-87-8

1,3,5-Trideuterio-2-deuteriooxybenzene

Cat. No. B1355226
CAS RN: 80441-87-8
M. Wt: 98.14 g/mol
InChI Key: ISWSIDIOOBJBQZ-FYPISFBKSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,3,5-Trideuterio-2-deuteriooxybenzene can be represented by the InChI string InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD . This compound has a topological polar surface area of 20.2 Ų, a heavy atom count of 7, and an isotope atom count of 4 .


Physical And Chemical Properties Analysis

1,3,5-Trideuterio-2-deuteriooxybenzene has a molecular weight of 98.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 98.066971794 g/mol .

Scientific Research Applications

Electronic Structure Studies

1,3,5-Trideuterio-2-deuteriooxybenzene and its analogs have been studied for their electronic structures. For instance, Gilbert, Sauvageau, and Sandorfy (1972) investigated the photoelectron and vacuum-ultraviolet absorption spectra of 1,3,5-trifluorobenzene and its fully deuterated analog, observing significant differences in their vibrational fine structures compared to benzene (Gilbert, Sauvageau, & Sandorfy, 1972).

Photodecomposition Studies

The photodecomposition of 1,3,5-trinitrobenzene in toluene and their deuterated analogues was probed by Menapace and Marlin (1990) using electron spin resonance spectroscopy. This research provided insights into the primary radicals involved in the decomposition process (Menapace & Marlin, 1990).

Molecular Complex Studies

Infrared studies conducted by Norris and Shurvell (1969) explored the interactions of 1,3,5-trinitrobenzene and its deuterated version with cyanide ion in various solvents. This research helped in understanding the fundamental modes of the molecular complex (Norris & Shurvell, 1969).

Hydrogen Bonding Dynamics

Stride (2015) investigated hydrogen bonding and methyl group dynamics in molecular complexes involving hexamethylbenzene and 1,3,5-tricyanobenzene, utilizing deuterated compounds for direct comparisons and insights into hydrogen bonding changes (Stride, 2015).

Nuclear Magnetic Resonance Studies

Bates et al. (1987) utilized proton and deuteron nuclear magnetic resonance to study orientational order in liquid crystalline mixtures containing deuterated solutes. This research provided valuable data on molecular order parameters in such mixtures (Bates et al., 1987).

Catalyst Research

The role of scandium trifluoromethanesulfonate as a catalyst in the hydrogen/deuterium exchange of 1,3,5-trimethoxybenzene was explored by Castellani, Perotti, Scrivanti, and Vidari (2000). This study provided evidence for the formation of a transient arylscandium species (Castellani, Perotti, Scrivanti, & Vidari, 2000).

properties

IUPAC Name

1,3,5-trideuterio-2-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-FYPISFBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584388
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trideuterio-2-deuteriooxybenzene

CAS RN

80441-87-8
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80441-87-8
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